molecular formula C20H24N4S B12518384 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- CAS No. 651354-47-1

2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-

Cat. No.: B12518384
CAS No.: 651354-47-1
M. Wt: 352.5 g/mol
InChI Key: BJHPGKVSMXTJMH-UHFFFAOYSA-N
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Description

The compound 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- features a thiophene-carboximidamide core linked to a phenyl-imidazole scaffold substituted with a hexyl chain. This structure combines a heteroaromatic thiophene moiety with a lipophilic hexyl group, which may enhance membrane permeability and target binding affinity.

Properties

CAS No.

651354-47-1

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

N'-[3-(2-hexyl-1H-imidazol-5-yl)phenyl]thiophene-2-carboximidamide

InChI

InChI=1S/C20H24N4S/c1-2-3-4-5-11-19-22-14-17(24-19)15-8-6-9-16(13-15)23-20(21)18-10-7-12-25-18/h6-10,12-14H,2-5,11H2,1H3,(H2,21,23)(H,22,24)

InChI Key

BJHPGKVSMXTJMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC=C(N1)C2=CC(=CC=C2)N=C(C3=CC=CS3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often require the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s overall activity by interacting with different biological targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The hexyl chain in the target compound distinguishes it from analogues with shorter or cyclic substituents. Key comparisons include:

Compound Name Substituent Molecular Formula PSA (Ų) Boiling Point (°C) pKa Density (g/cm³)
Target Compound 2-hexyl-1H-imidazol-4-yl Not explicitly given (inferred: ~C₂₁H₂₅N₅S) ~76.59 (similar to analogues) ~620–630 (predicted) ~13.25 ~1.30–1.32
N-[3-(2-[(cyclohexylamino)methyl]-1H-imidazol-4-yl)phenyl]- () Cyclohexylaminomethyl C₂₂H₂₇N₅S 76.59 620.1 13.25 1.32
N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]phenyl]- () Cyclohexylethyl C₂₂H₂₇N₅S 76.59 631.8 13.85 1.30
N-[3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]- () Tetrahydro-pyridinyl C₁₉H₂₀N₄S Not provided Not provided Not provided Not provided

Key Observations :

  • Polar Surface Area (PSA) remains consistent (~76.59 Ų), suggesting similar passive diffusion capabilities across membranes .
  • The higher boiling point of the cyclohexylethyl derivative (631.8°C) vs. the target compound’s predicted ~620–630°C reflects increased molecular weight and van der Waals interactions .

Tautomerism and Stability

  • emphasizes tautomerism in triazole-thione derivatives, where the thione form predominates. For the target compound, the imidazole ring may exhibit tautomeric shifts (e.g., 1H ↔ 3H imidazole), affecting binding modes in biological systems .

Biological Activity

2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C14H18N4SC_{14}H_{18}N_{4}S. The structural features include a thiophene ring and an imidazole moiety, which are known to contribute to various biological activities.

Antioxidant Properties

Research indicates that imidazole derivatives exhibit significant antioxidant properties. The conjugation of polyphenolic structures with imidazole frameworks has been shown to enhance radical scavenging abilities. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit oxidative stress markers, suggesting a potential for neuroprotective applications .

Antimicrobial Activity

Preliminary studies on related compounds have indicated antibacterial and antifungal properties. The presence of the thiophene ring is often associated with enhanced interaction with microbial membranes, leading to increased permeability and subsequent cell death in various bacterial strains .

Anti-cancer Potential

Compounds similar to 2-Thiophenecarboximidamide have been evaluated for their anti-cancer properties. Specifically, imidazole derivatives have been identified as dual inhibitors of Mcl-1/Bcl-2, promoting apoptosis in cancer cell lines . This suggests that 2-Thiophenecarboximidamide may also possess similar mechanisms that warrant further investigation.

Case Studies

  • Antioxidant Capacity Study
    A study evaluated the antioxidant capacity of several imidazole derivatives using various assays (DPPH, ABTS). The results indicated that specific substitutions on the imidazole ring significantly enhanced antioxidant activity compared to unsubstituted analogs. This highlights the importance of structural modifications in enhancing biological efficacy .
  • Antimicrobial Testing
    In a comparative study, derivatives of thiophene were tested against multiple bacterial strains. Results showed that certain modifications led to increased antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Cancer Cell Line Studies
    Research involving cancer cell lines treated with imidazole-based compounds revealed that these compounds induced apoptosis through caspase activation pathways. The study concluded that structural features of the compound significantly influenced its ability to inhibit cancer cell proliferation .

Data Tables

Activity Assay Type Result Reference
Antioxidant CapacityDPPHSignificant increase in ARC
Antibacterial ActivityAgar Diffusion TestEffective against 13 strains
Anti-cancer ActivityCell Viability AssayInduced apoptosis in cancer cells

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